molecular formula C5H3ClN4O4 B3322633 6-Chloro-3,5-dinitropyridin-2-amine CAS No. 149602-44-8

6-Chloro-3,5-dinitropyridin-2-amine

Cat. No.: B3322633
CAS No.: 149602-44-8
M. Wt: 218.55 g/mol
InChI Key: AZXQQIUBKMEZII-UHFFFAOYSA-N
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Description

6-Chloro-3,5-dinitropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3ClN4O4 It is characterized by the presence of a pyridine ring substituted with chlorine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,5-dinitropyridin-2-amine typically starts from 2,6-dichloropyridine. The process involves several steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available starting materials and straightforward reaction conditions, such as nitration and amination, followed by purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or azides.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3,5-dinitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3,5-dinitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3,5-dinitropyridine
  • 4-Amino-2,6-dichloropyridine
  • 2-Amino-3,5-dinitropyridine

Properties

IUPAC Name

6-chloro-3,5-dinitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O4/c6-4-2(9(11)12)1-3(10(13)14)5(7)8-4/h1H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXQQIUBKMEZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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